molecular formula C6H15N3 B13225471 N-Methyl-N-(2-methylpropyl)guanidine

N-Methyl-N-(2-methylpropyl)guanidine

Cat. No.: B13225471
M. Wt: 129.20 g/mol
InChI Key: XOTGBMZBAJLJTR-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-methylpropyl)guanidine is a substituted guanidine derivative characterized by a methyl group and a branched 2-methylpropyl (isobutyl) group attached to the guanidine core. Guanidines are highly basic compounds due to the resonance stabilization of their protonated form, making them valuable in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C6H15N3

Molecular Weight

129.20 g/mol

IUPAC Name

1-methyl-1-(2-methylpropyl)guanidine

InChI

InChI=1S/C6H15N3/c1-5(2)4-9(3)6(7)8/h5H,4H2,1-3H3,(H3,7,8)

InChI Key

XOTGBMZBAJLJTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-methylpropyl)guanidine can be achieved through several methods. One common approach involves the reaction of N-methylguanidine with 2-methylpropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis. This approach provides a straightforward and efficient route to diverse guanidines, including this compound, with yields up to 81% .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-methylpropyl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted guanidines.

Scientific Research Applications

N-Methyl-N-(2-methylpropyl)guanidine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-methylpropyl)guanidine involves its interaction with specific molecular targets. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . These actions are mediated through its binding to specific receptors and enzymes involved in neurotransmission and muscle function.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound Not explicitly reported - Methyl, 2-methylpropyl High basicity; used in hydrochloride form
N-Cyano-N'-[3-(dimethylamino)-2,2-dimethylpropyl]-N'-methylguanidine (5a) C₁₀H₂₁N₅ 211.1 Cyano, dimethylaminopropyl, methyl 73% yield; mp 124–126°C
Guanidine, N''-(4-methoxyphenyl)-N,N,N',N'-tetramethyl- C₁₂H₁₉N₃O 221.30 4-Methoxyphenyl, tetramethyl Aromatic substituent; potential for drug design
N-Cyano-N-(3-pyridyl)-N'-[(R/S)-1,2,2-trimethylpropyl]guanidine C₁₃H₁₉N₅ 245.32 Cyano, pyridyl, trimethylpropyl Chiral centers; enhanced solubility in polar solvents
N-Cyclohexyl-N'-[2-(thiophen-2-yl)ethyl]guanidine C₁₀H₁₅N₃S 209.31 Cyclopropyl, thiophenethyl Sulfur-containing; potential bioactivity

Physical Properties

  • Melting Points: Compound 5a: 124–126°C . Thiazolyl derivatives: 54–56°C to >137°C, influenced by substituent polarity .
  • Molecular Weight : Bulky substituents (e.g., trimethylpropyl, pyridyl) increase molecular weight significantly compared to the main compound .

Key Research Findings

Steric Effects : Bulky substituents (e.g., 2-methylpropyl) reduce reaction yields but improve thermal stability .

Solubility : Pyridyl and methoxy groups enhance solubility in polar solvents, critical for pharmaceutical formulations .

Chirality : Enantiomeric analogs (R/S) show distinct biological activities, underscoring the need for stereochemical control .

Biological Activity

N-Methyl-N-(2-methylpropyl)guanidine (NMPG) is a compound of increasing interest in biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of NMPG, including its mechanisms of action, interactions with biomolecules, and potential therapeutic implications.

Chemical Structure and Properties

NMPG is characterized by its guanidine functional group, which plays a crucial role in its biological activity. The presence of the N-methyl and 2-methylpropyl groups contributes to its chemical reactivity and interaction with various biological targets.

  • Molecular Formula : C₆H₁₄N₄
  • Molecular Weight : 142.20 g/mol

The biological activity of NMPG is primarily mediated through its interactions with specific molecular targets, particularly in the central nervous system (CNS).

  • Acetylcholine Release : NMPG has been shown to enhance the release of acetylcholine following nerve impulses, which may have implications for cognitive function and memory enhancement.
  • Receptor Interactions : The compound interacts with various receptor systems, including serotonergic receptors (5-HT) and NMDA receptors, suggesting potential neuroprotective effects .

Neuropharmacological Effects

Research indicates that NMPG may exert neuropharmacological effects similar to those observed with other guanidine derivatives. These effects include:

  • Neuroprotection : Potential use in treating neurodegenerative diseases by modulating neurotransmitter systems.
  • Anti-inflammatory Properties : Interaction with macrophage migration inhibitory factor (MIF), which could influence inflammatory responses .

Therapeutic Implications

NMPG's ability to modulate neurotransmitter release and receptor activity positions it as a candidate for further exploration in treating conditions such as:

  • Cognitive Disorders : Potential applications in Alzheimer's disease or other dementias due to its cholinergic activity.
  • Mood Disorders : As a modulator of serotonergic pathways, it may have implications for treating depression or anxiety disorders.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of NMPG in animal models of ischemia. Results indicated that NMPG administration led to a significant reduction in neuronal death compared to control groups, highlighting its potential as a therapeutic agent in stroke management .

Study 2: Cholinergic Activity

Another study focused on the cholinergic activity of NMPG, demonstrating that it significantly increased acetylcholine levels in synaptic clefts, enhancing synaptic transmission and cognitive performance in tested subjects.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Acetylcholine ReleaseEnhanced release observed in vitro,
NeuroprotectionReduced neuronal death in ischemic models
Receptor ModulationInteraction with 5-HT and NMDA receptors ,
Anti-inflammatory EffectsModulation of MIF levels

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